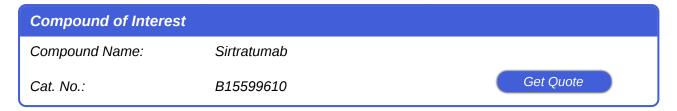


# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sirtratumab Vedotin (ASG-15ME)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sirtratumab** vedotin (formerly ASG-15ME) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLIT and NTRK-like family member 6 (SLITRK6) protein. This document provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of **Sirtratumab** vedotin.

**Sirtratumab** vedotin is composed of a fully human IgG2 monoclonal antibody, **Sirtratumab**, which specifically targets SLITRK6. The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1] SLITRK6 is a transmembrane protein with limited expression in normal tissues but is found to be expressed in various solid tumors, making it a promising target for ADC therapy.[2][3]

# **Mechanism of Action**

The mechanism of action of **Sirtratumab** vedotin begins with the binding of the **Sirtratumab** antibody to the SLITRK6 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized, presumably via endocytosis. Inside the cell, the ADC is



# Foundational & Exploratory

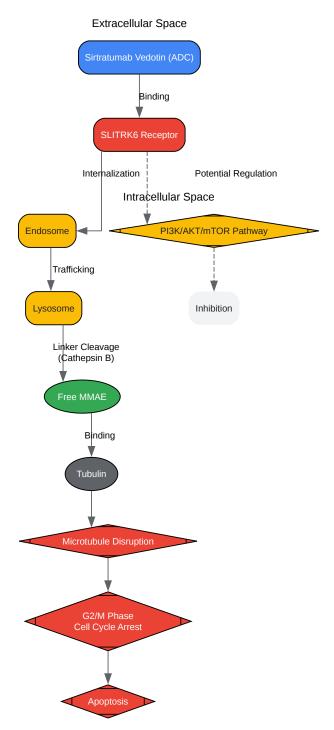
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trafficked to the lysosomes, where the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B. This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm. [4]

Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) of the cancer cell.[5] Research also suggests that SLITRK6 may play a role in regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][6][7] The inhibition of this pathway upon **Sirtratumab** vedotin binding and internalization could contribute to its anti-tumor effects.



#### Mechanism of Action of Sirtratumab Vedotin





# Workflow of a Preclinical Xenograft Study Culture of SLITRK6-positive **Human Cancer Cells** Subcutaneous Implantation of Cells into Immunocompromised Mice Tumor Growth to **Predetermined Size** Randomization of Mice into Treatment and **Control Groups** Intravenous Administration of Sirtratumab Vedotin or Vehicle Over time Regular Measurement of Tumor Volume Calculation of Tumor

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